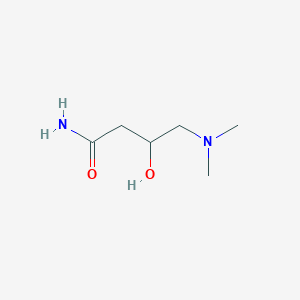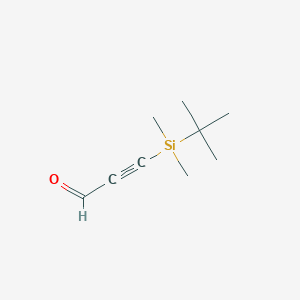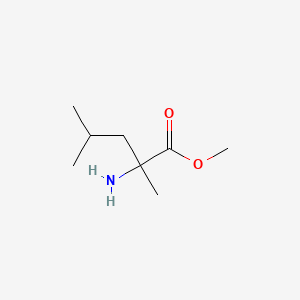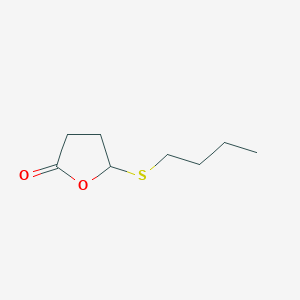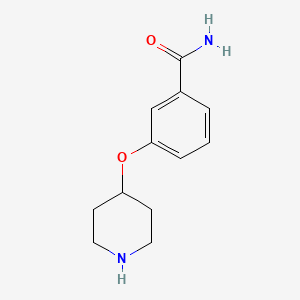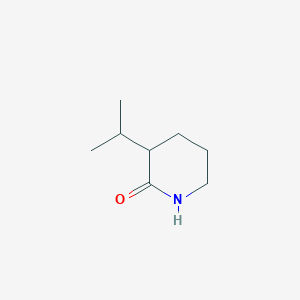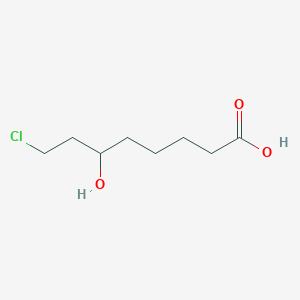
8-Chloro-6-hydroxyoctanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Chloro-6-hydroxyoctanoic acid can be achieved through the enantioselective reduction of 8-chloro-6-oxo-octanoic acid alkyl esters . The desired enantiomers are produced biocatalytically in an enantioselective reduction . The resultant esters may, in known manner, be converted stereospecifically into ®-α-lipoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C8H15ClO3 . It has a molecular weight of 194.656 Da . The structure of this compound includes a chlorine atom attached to the eighth carbon atom and a hydroxyl group attached to the sixth carbon atom .
Aplicaciones Científicas De Investigación
Chiral Hydroxyalkanoic Acid Production
Ren et al. (2005) described the production of chiral hydroxyalkanoic acids from polyhydroxyalkanoates (PHA), highlighting their use in fine chemical, pharmaceutical, and medical industries. They established an efficient method to produce chiral hydroxyalkanoic acid monomers, including compounds like 3-hydroxyoctanoic acid, from PHA using Pseudomonas putida cells. These monomers have significant potential as chiral starting materials for various applications (Ren et al., 2005).
De Novo Biosynthesis
Wernig et al. (2019) demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast Saccharomyces cerevisiae. They explored the use of various heterologous cytochrome P450 enzymes for ω-hydroxylation of externally fed octanoic acid. This study indicates the potential of using yeast for the biosynthesis of industrially relevant compounds like 8-hydroxyoctanoic acid (Wernig et al., 2019).
Cancer Research
Yang et al. (2017) reported that the knockdown of delta-5-desaturase leads to the formation of 8-hydroxyoctanoic acid, which shows a growth inhibitory effect on cancer cells by acting as a histone deacetylase inhibitor. This compound could potentially be used in strategies to inhibit cancer cell migration and invasion, offering a novel approach to cancer treatment (Yang et al., 2017).
Fluorescence Probes Development
Setsukinai et al. (2003) designed novel fluorescence probes that selectively detect highly reactive oxygen species (hROS). These probes, upon reaction with hROS, produce a strongly fluorescent compound, fluorescein, indicating the potential use of 8-hydroxyoctanoic acid derivatives in biological and chemical applications as a part of these probes (Setsukinai et al., 2003).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-Chloro-6-hydroxyoctanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. The hydroxylation process is crucial for the metabolism and detoxification of various compounds within the body. Additionally, this compound may interact with fatty acid synthase, an enzyme complex responsible for the synthesis of fatty acids .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Furthermore, this compound can modulate gene expression, potentially affecting the production of proteins involved in metabolic processes. Its role in cellular metabolism includes influencing the breakdown and synthesis of fatty acids, which are essential for energy production and storage .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. The compound can bind to cytochrome P450 enzymes, facilitating the hydroxylation of fatty acids. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. Changes in gene expression induced by this compound can result from its interaction with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing fatty acid metabolism. At higher doses, this compound can exhibit toxic or adverse effects. These effects may include disruptions in cellular function, oxidative stress, and potential damage to tissues. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450 and fatty acid synthase, which play crucial roles in the synthesis and breakdown of fatty acids. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites. Additionally, this compound may affect the availability of cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular processes .
Propiedades
IUPAC Name |
8-chloro-6-hydroxyoctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPREQDMOKXUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


